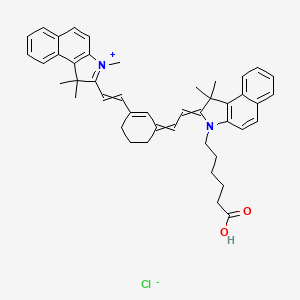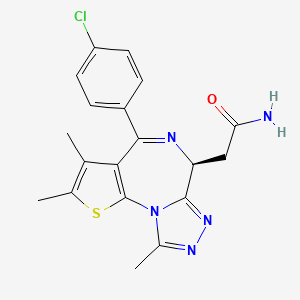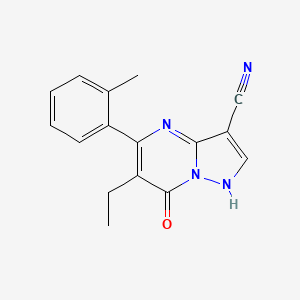
Cyanine7.5 carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7.5 carboxylic acid is a near-infrared fluorescent dye that belongs to the cyanine dye family. This compound is known for its excellent photophysical properties, including high molar extinction coefficient and high fluorescence quantum yield. It is widely used in various scientific research fields, particularly in biomedical imaging and diagnostics, due to its ability to emit light in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 carboxylic acid typically involves the condensation of indole derivatives with reactive intermediates such as aldehydes or ketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain the desired compound with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions: Cyanine7.5 carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent
Major Products Formed:
Oxidation: Formation of corresponding carboxylates or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters
科学研究应用
Cyanine7.5 carboxylic acid has a wide range of applications in scientific research, including:
Biomedical Imaging: Used as a fluorescent probe for in vivo imaging due to its near-infrared emission, which allows for deep tissue penetration and minimal background interference.
Diagnostics: Employed in the development of diagnostic assays for detecting various biomolecules, including proteins and nucleic acids.
Drug Delivery: Utilized in the design of drug delivery systems where the dye serves as a tracking agent to monitor the distribution and release of therapeutic agents.
Molecular Biology: Applied in techniques such as fluorescence microscopy and flow cytometry for labeling and detecting specific biomolecules
作用机制
The mechanism of action of Cyanine7.5 carboxylic acid involves its ability to absorb light at a specific wavelength (around 788 nm) and emit light at a longer wavelength (around 808 nm). This property is due to the presence of a polymethine bridge between two nitrogen-containing heterocycles, which allows for efficient electron delocalization and fluorescence. The compound can be conjugated to various biomolecules, enabling it to target specific cellular structures or molecules. This targeting capability is particularly useful in imaging and diagnostic applications .
相似化合物的比较
Cyanine7.5 carboxylic acid is unique among cyanine dyes due to its near-infrared emission and high fluorescence quantum yield. Similar compounds include:
Indocyanine Green (ICG): Used as a contrast agent in medical imaging but has lower fluorescence quantum yield compared to Cyanine7.5.
Alexa Fluor 790: Another near-infrared dye with similar applications but different chemical structure.
DyLight 800: A near-infrared dye used in various imaging applications but with different spectral properties
This compound stands out due to its superior photophysical properties, making it a preferred choice for applications requiring high sensitivity and deep tissue imaging.
属性
IUPAC Name |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPZWGBKUDTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)





